![molecular formula C29H29N3O3 B2834490 (E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325693-93-4](/img/structure/B2834490.png)
(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C29H29N3O3 and its molecular weight is 467.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[de]isoquinoline core with various substituents, notably a piperazine moiety. The molecular formula is C24H30N2O3, and its molecular weight is approximately 398.52 g/mol. The presence of the cinnamyl group is particularly significant, as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly its affinity for opioid receptors. Similar compounds have been shown to act as μ-opioid receptor agonists, which are crucial in modulating pain perception and other physiological responses.
Key Mechanisms:
- Opioid Receptor Binding : The compound likely binds to μ-opioid receptors in the central nervous system (CNS), leading to analgesic effects.
- Neurotransmitter Modulation : It may also influence the release of neurotransmitters such as dopamine and serotonin, contributing to its potential psychoactive effects.
Biological Activity and Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
Activity | Description |
---|---|
Analgesic Effects | Acts as an analgesic by binding to opioid receptors, reducing pain perception. |
Sedative Properties | Potential sedative effects due to CNS depressant activity. |
Antidepressant Activity | May exhibit antidepressant-like effects through modulation of serotonin levels. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Analgesic Efficacy : A study examining the analgesic properties of cinnamylpiperazine derivatives found significant pain relief in animal models when administered at specific dosages. The mechanism was linked to μ-opioid receptor activation and subsequent inhibition of pain pathways .
- Neuropharmacological Studies : Research on similar benzo[de]isoquinoline derivatives indicated that these compounds could enhance dopamine release in specific brain regions, suggesting potential applications in treating mood disorders .
- Comparative Analysis : A comparative study highlighted the improved efficacy of compounds with structural modifications similar to this compound over traditional opioids, particularly in terms of reduced side effects and enhanced selectivity for opioid receptors .
Propiedades
IUPAC Name |
2-[4-oxo-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c33-26(31-20-18-30(19-21-31)16-6-10-22-8-2-1-3-9-22)15-7-17-32-28(34)24-13-4-11-23-12-5-14-25(27(23)24)29(32)35/h1-6,8-14H,7,15-21H2/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOLHRIKOMGLNF-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.